molecular formula C9H5BrF3N3S B15335673 5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B15335673
M. Wt: 324.12 g/mol
InChI Key: YHDZUXWFHJPUCY-UHFFFAOYSA-N
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Description

5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiocarbonyl diimidazole. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane. The resulting intermediate is then cyclized to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, under reflux conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Sulfoxides, sulfones, and thiols.

    Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: Lacks the thiadiazole ring, making it less versatile in chemical reactions.

    5-(4-Chloro-2-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-(4-Bromo-2-(methyl)phenyl)-1,3,4-thiadiazol-2-amine: Lacks the trifluoromethyl group, reducing its lipophilicity and potential biological activity.

Uniqueness

5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the bromine atom, trifluoromethyl group, and thiadiazole ring. This combination imparts distinct chemical properties and enhances its potential for various applications in scientific research.

Properties

Molecular Formula

C9H5BrF3N3S

Molecular Weight

324.12 g/mol

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5BrF3N3S/c10-4-1-2-5(6(3-4)9(11,12)13)7-15-16-8(14)17-7/h1-3H,(H2,14,16)

InChI Key

YHDZUXWFHJPUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=NN=C(S2)N

Origin of Product

United States

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